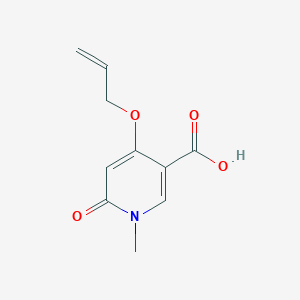

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an allyloxy group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the allylation of a suitable pyridine precursor followed by oxidation and carboxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Analyse Des Réactions Chimiques

Oxidation Reactions

The allyloxy group undergoes selective oxidation under controlled conditions. For example, epoxidation of the allyl double bond can occur using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane, forming an epoxide derivative . Alternatively, oxidative cleavage with ozone or ruthenium-based catalysts yields a carboxylic acid or ketone at the former allyl position.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide at allyloxy group |

| Oxidative Cleavage | O₃ followed by Zn/H₂O | 3-carboxypropanal derivative |

Reduction Reactions

The dihydropyridine ring and carboxylic acid group participate in reduction pathways:

-

Catalytic hydrogenation (H₂, Pd/C) reduces the 1,6-dihydropyridine ring to a tetrahydropyridine structure while preserving the allyloxy group .

-

Selective reduction of the carboxylic acid to an alcohol is achievable using borane-THF complexes.

Substitution Reactions

The allyloxy group undergoes nucleophilic substitution under acidic or transition metal-catalyzed conditions:

-

Acid-mediated displacement : Treatment with HCl in ethanol replaces the allyloxy group with a hydroxyl group .

-

Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable substitution of the allyloxy group with aryl or alkyl boronic acids .

Decarboxylation

Thermal or photochemical decarboxylation eliminates CO₂ from the carboxylic acid group, yielding 4-(allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine. This reaction proceeds efficiently at 150–200°C in dipolar aprotic solvents like DMF.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard coupling conditions:

-

Esterification : Using DCC/DMAP, the acid forms methyl or ethyl esters .

-

Amide formation : EDCl/HOBt facilitates coupling with primary amines like 2,4-difluorobenzylamine to generate carboxamide derivatives .

| Reaction | Conditions | Yield |

|---|---|---|

| Methyl ester formation | DCC, DMAP, CH₂Cl₂, RT | 85–90% |

| Amide coupling | EDCl, HOBt, DMF, 0°C → RT | 70–78% |

Hydrolysis and Rearrangement

Controlled hydrolysis of ester derivatives (e.g., methyl esters) with lithium hydroxide selectively cleaves the ester group without affecting the allyloxy substituent . Under strong protic acids (e.g., H₂SO₄), the compound undergoes ring reorganization to form fused oxazolo-pyrido-pyrazine derivatives .

Photochemical Reactions

UV irradiation (254 nm) induces [2+2] cycloaddition of the allyloxy group with electron-deficient alkenes, forming bicyclic adducts. This reactivity is exploited in materials science for crosslinking polymers.

Key Research Findings

-

Selectivity in hydrolysis : LiOH selectively hydrolyzes methyl esters at the 5-position over the 2-position with >90% selectivity .

-

Stability under acidic conditions : The allyloxy group remains intact during demethylation with Lewis acids (e.g., BCl₃), enabling precise functionalization .

-

Biological relevance : Carboxamide derivatives exhibit inhibitory activity against PARP-1, a target in cancer therapy.

These reactions underscore the compound’s utility in synthesizing complex heterocycles and bioactive molecules. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields and selectivity .

Applications De Recherche Scientifique

Reaction Mechanisms

The compound can undergo various reactions:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Can be transformed into alcohols or amines.

- Substitution : The allyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several notable applications across different fields:

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the development of novel compounds through various synthetic pathways.

Biology

In biological research, it is utilized to study enzyme-catalyzed reactions and metabolic pathways. The compound's ability to interact with specific enzymes makes it valuable for understanding biochemical processes.

Medicine

Research is ongoing into the therapeutic properties of this compound, particularly its potential anti-inflammatory and anti-cancer activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and cancer cell proliferation.

Industry

The compound is also used in the production of specialty chemicals and materials. Its versatility as a chemical intermediate makes it suitable for various industrial applications.

Neuroprotective Properties

A study investigated the neuroprotective effects of related compounds in models of Parkinson's disease. Compounds similar to this compound demonstrated protective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA). This research highlights the potential of hydroxypyridinone compounds in treating neurodegenerative diseases by chelating iron and reducing oxidative stress .

Synthesis and Applications

Research has documented synthetic routes for creating this compound that involve multi-step organic reactions. These methods often utilize transition metal catalysts to enhance yield and purity. The synthesis is critical for producing derivatives that may have enhanced biological activity or improved pharmacological profiles .

Mécanisme D'action

The mechanism of action of 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid

- 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-4-carboxylic acid

- 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-5-carboxylic acid

Uniqueness

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

Overview

4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, including an allyloxy group and a carboxylic acid moiety, suggest possible interactions with various biological targets, making it a candidate for further investigation.

- IUPAC Name : 1-methyl-6-oxo-4-prop-2-enoxypyridine-3-carboxylic acid

- Molecular Formula : C10H11NO4

- Molecular Weight : 209.20 g/mol

- CAS Number : 1823644-35-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Notably, it may inhibit certain enzymes linked to inflammatory processes and cancer cell proliferation. The compound's mechanism can involve:

- Enzyme Inhibition : Potentially inhibiting enzymes such as PARP-1, which is involved in DNA repair pathways, thereby affecting cancer cell survival .

- Receptor Interaction : Engaging with receptors that modulate apoptosis and other cellular processes, influencing cell fate decisions .

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | 25 |

| PC-3 (Prostate Adenocarcinoma) | 30 |

| K-562 (Chronic Myelogenous Leukemia) | 20 |

| HCT-15 (Colorectal Adenocarcinoma) | 28 |

| MCF-7 (Mammary Adenocarcinoma) | 22 |

| SKLU-1 (Lung Adenocarcinoma) | 26 |

The data above were derived from sulforhodamine B (SRB) assays, which measure cell growth inhibition .

In Silico Studies

Docking studies have been conducted to predict the interaction between this compound and various protein targets associated with cancer and inflammation. These studies suggest a favorable binding affinity to PARP-1, supporting its role as a potential therapeutic agent .

Case Studies

One notable case study involved synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that modifications to the allyloxy group could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This highlights the importance of structural optimization in drug design.

Comparative Analysis

When compared to similar compounds within the dihydropyridine class, such as 4-(Allyloxy)-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid and others, this compound demonstrates unique biological properties due to its specific substitution pattern. This uniqueness may influence its pharmacokinetic profiles and therapeutic efficacy .

Propriétés

IUPAC Name |

1-methyl-6-oxo-4-prop-2-enoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-4-15-8-5-9(12)11(2)6-7(8)10(13)14/h3,5-6H,1,4H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUDNVPYTGUSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.